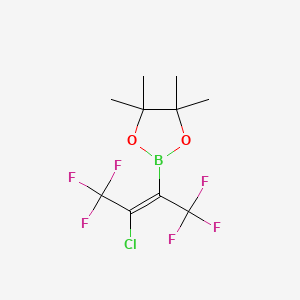
2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a complex organic compound characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a hexafluorobutene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a halogenated hexafluorobutene derivative. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the hexafluorobutene moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The boron-containing dioxaborolane ring can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Addition Reactions: Electrophiles like bromine or hydrogen chloride in solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while addition reactions can lead to halogenated or hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers
Biology and Medicine: In biological research, the compound can be used as a probe or a precursor for the synthesis of bioactive molecules. Its fluorinated moiety is of particular interest in medicinal chemistry for the development of drugs with improved metabolic stability and bioavailability.
Industry: In the industrial sector, the compound is utilized in the production of specialty materials, such as fluorinated polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.
Mecanismo De Acción
The mechanism by which 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
- 2-(3-Bromo-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Iodo-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Fluoro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: The uniqueness of 2-(3-Chloro-1,1,1,4,4,4-hexafluorobut-2-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of a chlorinated and fluorinated moiety with a boron-containing ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in synthesis and materials science.
Propiedades
Fórmula molecular |
C10H12BClF6O2 |
|---|---|
Peso molecular |
324.46 g/mol |
Nombre IUPAC |
2-[(Z)-3-chloro-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12BClF6O2/c1-7(2)8(3,4)20-11(19-7)5(9(13,14)15)6(12)10(16,17)18/h1-4H3/b6-5+ |
Clave InChI |
YQHNOYGPVICANN-AATRIKPKSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C(=C(\C(F)(F)F)/Cl)/C(F)(F)F |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=C(C(F)(F)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



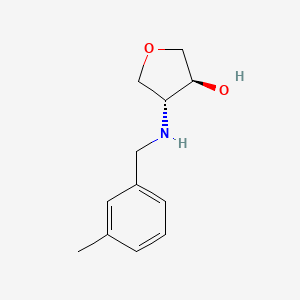
![6-(4-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366450.png)
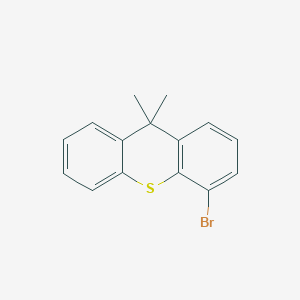
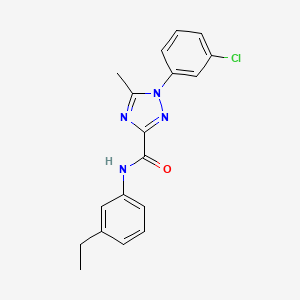
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)

![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
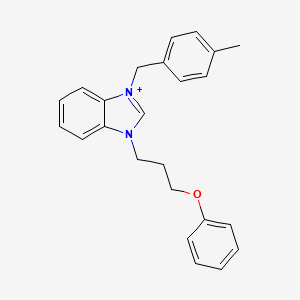
![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
